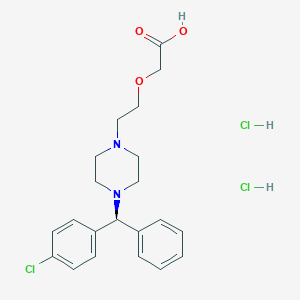

(S)-Cetirizine Dihydrochloride

Übersicht

Beschreibung

(S)-Cetirizine Dihydrochloride is an enantiomer of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. It is the active form of cetirizine and is known for its high efficacy and minimal sedative effects. This compound is particularly effective in alleviating symptoms such as sneezing, itching, and runny nose associated with allergic rhinitis and chronic urticaria.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Cetirizine Dihydrochloride typically involves the resolution of racemic cetirizine. One common method is the use of chiral chromatography to separate the enantiomers. Another approach is the use of chiral auxiliaries or catalysts to selectively produce the (S)-enantiomer during the synthesis process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is frequently employed. Additionally, asymmetric synthesis using chiral catalysts can be utilized to enhance the yield and purity of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Cetirizine Dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can modify the cetirizine molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Substitution: Halogenating agents or nucleophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can produce various derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Allergy Treatment

1.1 Mechanism of Action

(S)-Cetirizine acts as a selective antagonist of the H1 histamine receptor, which helps alleviate symptoms associated with allergic reactions. Unlike first-generation antihistamines, it exhibits minimal sedative effects due to its reduced ability to cross the blood-brain barrier .

1.2 Clinical Efficacy

Numerous studies have demonstrated the efficacy of (S)-Cetirizine in managing allergic rhinitis and chronic idiopathic urticaria. For instance, a clinical trial showed that patients treated with (S)-Cetirizine experienced significant improvements in nasal and ocular symptoms compared to placebo groups . The drug is often used as a benchmark in developing new antihistamines due to its well-tolerated profile and effectiveness .

| Study | Population | Dosage | Outcomes |

|---|---|---|---|

| Watson et al. (1996) | Children with seasonal allergic rhinitis | 5 or 10 mg daily for 5 weeks | Significant suppression of histamine-induced wheal and flare |

| Bousquet et al. (1996) | Adults with allergic rhinitis | 10 mg daily for 6 weeks | Improved quality of life and symptom relief |

Dermatological Applications

2.1 Urticaria Management

(S)-Cetirizine has shown considerable efficacy in treating chronic urticaria, significantly reducing wheal size and itching within 20 minutes of administration, with effects lasting up to 24 hours . This rapid action makes it a preferred choice for patients experiencing acute episodes.

2.2 Atopic Dermatitis

In patients with atopic dermatitis, concurrent use of (S)-Cetirizine has been reported to reduce the need for topical anti-inflammatory treatments by alleviating pruritus and improving overall skin condition .

Asthma Management

Although primarily an antihistamine, (S)-Cetirizine has been studied for its role in asthma management. Research indicates that it does not exacerbate asthma symptoms and can be safely administered to patients with mild to moderate asthma suffering from allergic rhinitis . In one study, patients taking (S)-Cetirizine showed improved rhinitis symptoms without adverse effects on pulmonary function .

Antimicrobial Potential

Recent exploratory studies have suggested that (S)-Cetirizine may possess antimicrobial properties. In animal models, administration of (S)-Cetirizine demonstrated protective effects against bacterial challenges, indicating potential applications beyond allergy treatment . This area warrants further investigation to establish its efficacy and mechanisms.

Pharmacological Profile

5.1 Pharmacokinetics

(S)-Cetirizine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. Its half-life ranges from 7 to 10 hours, allowing for once-daily dosing in most cases .

5.2 Safety Profile

Clinical trials have consistently reported a favorable safety profile for (S)-Cetirizine, with minimal side effects such as sedation or cognitive impairment compared to first-generation antihistamines . Rare adverse events include transient hepatic enzyme elevations and hypersensitivity reactions.

Wirkmechanismus

(S)-Cetirizine Dihydrochloride exerts its effects by selectively inhibiting peripheral H1 histamine receptors. This inhibition prevents the action of histamine, a key mediator of allergic reactions, thereby reducing symptoms such as itching, swelling, and vasodilation. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system side effects such as drowsiness.

Vergleich Mit ähnlichen Verbindungen

Levocetirizine: Another enantiomer of cetirizine, known for its high efficacy and low sedative effects.

Loratadine: A second-generation antihistamine with similar uses but different pharmacokinetic properties.

Fexofenadine: Another non-sedating antihistamine with a different chemical structure but similar therapeutic applications.

Uniqueness: (S)-Cetirizine Dihydrochloride is unique due to its high selectivity for peripheral H1 receptors and its minimal sedative effects. Compared to other antihistamines, it offers a favorable balance of efficacy and safety, making it a preferred choice for many patients with allergic conditions.

Biologische Aktivität

(S)-Cetirizine dihydrochloride, a second-generation antihistamine, is widely recognized for its effectiveness in treating allergic conditions such as allergic rhinitis, urticaria, and atopic dermatitis. This article explores the biological activity of cetirizine, focusing on its pharmacodynamics, anti-inflammatory properties, potential antimicrobial effects, and clinical applications.

Cetirizine acts primarily as a selective antagonist of peripheral H1 histamine receptors. Its high affinity for these receptors (K_i approximately 6 nM) allows it to effectively block the actions of histamine, which is responsible for allergy symptoms. Unlike first-generation antihistamines, cetirizine exhibits minimal central nervous system penetration due to its limited ability to cross the blood-brain barrier, resulting in reduced sedation compared to older antihistamines like diphenhydramine .

Pharmacokinetics:

- Absorption: Rapidly absorbed with peak plasma concentrations reached within 1 hour.

- Distribution: Approximately 93% protein binding.

- Elimination: Predominantly excreted unchanged via the kidneys; half-life around 8.3 hours .

Anti-Inflammatory Properties

Cetirizine possesses significant anti-inflammatory effects that extend beyond its antihistaminic activity. Research indicates that cetirizine can:

- Reduce the infiltration of inflammatory cells such as eosinophils and neutrophils in allergic rhinitis .

- Suppress cytokines like interleukin-4 (IL-4) and IL-8 in patients with perennial allergic rhinitis, promoting a Th1 immune response characterized by increased interferon-gamma (IFN-γ) and IL-10 production .

- Inhibit the expression of vascular cell adhesion molecule 1 (VCAM-1), which is crucial for eosinophil recruitment in atopic dermatitis patients .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of cetirizine in managing various allergic conditions:

| Study Reference | Condition | Sample Size | Outcome |

|---|---|---|---|

| Pearlman et al. | Seasonal Allergic Rhinitis | 209 children aged 6–11 years | Significant improvement in allergy symptoms compared to placebo |

| Nayak et al. | Seasonal Allergic Rhinitis | 683 children aged 6–11 years | Greater improvement than loratadine and placebo |

| Lee et al. | Perennial Allergic Rhinitis | 74 children aged 6–12 years | Improvement in total symptom score compared to levocetirizine and placebo |

| Chen et al. | Perennial Allergic Rhinitis | 60 children aged 2–6 years | Better outcomes than montelukast for itching and eosinophil percentage reduction |

Cetirizine has also been associated with long-term benefits in children with dust mite allergies, significantly reducing the need for other medications such as inhaled corticosteroids after prolonged treatment .

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of cetirizine. An exploratory study indicated that cetirizine exhibited significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200–2000 μg/ml |

| Escherichia coli | 200–2000 μg/ml |

| Salmonella typhimurium | Effective protection in vivo |

In vivo experiments demonstrated that cetirizine could confer protection against bacterial challenges, suggesting its potential as an antibacterial agent .

Case Studies

Several case studies have highlighted the effectiveness of cetirizine in complex scenarios:

- A case report documented successful treatment of chronic spontaneous urticaria (CSU) in a patient unresponsive to conventional therapies, where cetirizine played a significant role alongside other medications .

- Another study indicated that doubling the dose of cetirizine improved symptom control significantly in patients who initially responded poorly to standard doses .

Eigenschaften

IUPAC Name |

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-FGJQBABTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163837-48-7 | |

| Record name | Cetirizine dihydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (2-(4-((S)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE DIHYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4792TC1585 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.